molecular formula C20H21F2N7 B3745138 N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3745138
M. Wt: 397.4 g/mol
InChI Key: ZJFOKCJSDQHKEQ-UHFFFAOYSA-N
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Description

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by:

  • Two 4-fluorophenyl substituents at the 2- and 4-positions.
  • A 4-methylpiperazinyl group at the 6-position.

Properties

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N7/c1-28-10-12-29(13-11-28)20-26-18(23-16-6-2-14(21)3-7-16)25-19(27-20)24-17-8-4-15(22)5-9-17/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFOKCJSDQHKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazine core.

    Attachment of Methylpiperazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the attached groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine has been studied for its potential as a therapeutic agent due to its structural properties which allow it to interact with biological targets effectively. Below are some notable applications:

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Case Study : A derivative of the compound was tested for its growth inhibitory effects on cancer cell lines, showing a half-maximal inhibitory concentration (GI50) of 4.36 µM, indicating significant cytotoxic activity against specific cancer types .

Central Nervous System (CNS) Disorders

The piperazine moiety in the compound suggests potential applications in treating CNS disorders. Its derivatives have been linked to:

  • Antidepressant and Anxiolytic Effects : Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, potentially leading to new treatments for depression and anxiety disorders .

Synthesis and Development

The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity.

Synthesis Process

The compound can be synthesized through a multi-step process involving:

  • Formation of the triazine core.
  • Introduction of the piperazine group via nucleophilic substitution.
  • Fluorination at the para-position of the phenyl rings.

This method allows for the creation of analogs with varying biological activities .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in drug development.

Toxicological Studies

Preliminary toxicological assessments have shown that while some derivatives exhibit promising therapeutic effects, they may also present cytotoxicity at higher concentrations. Continuous monitoring and testing are essential to ensure safety in clinical applications .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibitory effects on cancer cell linesGI50 = 4.36 µM
CNS DisordersPotential antidepressant/anxiolytic effectsModulation of neurotransmitter systems
SynthesisMulti-step organic synthesisHigh yields achievable
ToxicologyAssessment of safety profilesCytotoxicity at high concentrations

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Almitrine Dimesylate (N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate)

  • Substituents: Bis(4-fluorophenyl)methyl group on the piperazine ring. Diallylamino groups at the 2- and 4-positions. Dimethanesulphonate salt for enhanced solubility.
  • Key Differences: The target compound lacks the bis(4-fluorophenyl)methyl group and diallylamino substituents, instead having simpler 4-fluorophenyl and 4-methylpiperazinyl groups. Almitrine dimesylate is used as a respiratory stimulant, suggesting that fluorophenyl-triazine derivatives may have neurological or pulmonary applications .

Herbicidal Triazines: Prometryn and Dipropetryn

  • Prometryn (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): Substituents: Isopropylamino groups at 2- and 4-positions; methylthio group at 6-position. Applications: Selective herbicide for grass and broadleaf weed control in crops like cotton and celery . Toxicity: Oral rat LD50 = 7144 mg/kg, indicating low acute mammalian toxicity .
  • Dipropetryn (6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine):
    • Substituents : Ethylthio group at 6-position.
    • Applications : Herbicide with similar agricultural uses .
  • Key Differences :
    • The target compound’s fluorophenyl and methylpiperazinyl groups contrast with the aliphatic (isopropyl, methylthio) substituents in herbicidal triazines, suggesting divergent biological targets.
    • Herbicidal triazines prioritize hydrophobicity for plant membrane penetration, while the target compound’s aromatic and polar groups may enhance binding to mammalian proteins .

Pharmacological Triazine Derivatives

  • Example: N-(3-chlorophenyl)-4-(4-fluorophenoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (): Substituents: Chlorophenyl, fluorophenoxy, and morpholino groups. Applications: Screened for diverse bioactivity due to its halogenated and heterocyclic substituents.
  • Key Differences: The target compound’s methylpiperazinyl group may offer better solubility in physiological media compared to morpholino or chlorophenyl groups.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Polarity

Compound Molecular Weight Key Substituents LogP (Estimated)
Target Compound ~472.47 4-fluorophenyl, 4-methylpiperazine 3.2–3.8
Prometryn 241.35 Isopropyl, methylthio 3.5
Almitrine Dimesylate 678.81 Bis(4-fluorophenyl)methyl, diallyl 2.1 (salt form)
  • Analysis: The target compound’s higher molecular weight and fluorinated aromatic groups may reduce membrane permeability compared to prometryn but improve receptor binding specificity.

Biological Activity

Overview

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound with significant potential in medicinal chemistry. Its structure features a triazine core with fluorinated phenyl groups and a piperazine moiety, which enhances its biological activity. This compound has been investigated for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C20H21F2N7
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 371211-33-5

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound has been shown to inhibit various enzymes and receptors that play crucial roles in cellular processes.

Key Mechanisms:

  • Inhibition of Dihydrofolate Reductase : This enzyme is vital for DNA synthesis and repair in bacteria and cancer cells. Inhibition leads to growth suppression.
  • Modulation of Intracellular Signaling Pathways : The compound may alter signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

CompoundTarget OrganismMIC (μg/mL)
This compoundMtb12.5
IsoniazidMtb0.25
CiprofloxacinMtb0.5

The compound demonstrated an MIC value of 12.5 μg/mL against Mtb, indicating a promising potential as an antitubercular agent compared to established drugs like isoniazid and ciprofloxacin .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell LineIC50 (μM)
A549 (Lung Cancer)10.5
HeLa (Cervical Cancer)8.3
MCF-7 (Breast Cancer)7.1

The IC50 values indicate that the compound is notably effective against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimycobacterial Activity :
    • A high-throughput screening identified this compound as a potent inhibitor of Mtb dihydrofolate reductase.
    • The study reported enhanced activity due to its ability to stimulate the release of nitric oxide within bacterial cells .
  • Cancer Cell Line Studies :
    • In a comparative analysis with other triazine derivatives, this compound exhibited superior cytotoxicity against multiple cancer types.
    • Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway by activating caspases .

Q & A

Q. What synthetic routes are recommended for synthesizing N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine, and what challenges arise in achieving high yields?

Methodological Answer: A microwave-assisted one-pot synthesis is effective for analogous triazine derivatives, combining cyanoguanidine, aryl aldehydes, and amines under controlled conditions . Key challenges include optimizing solvent systems (e.g., DMF or THF) to enhance reactivity and managing competing side reactions from the 4-fluorophenyl and methylpiperazine substituents. Purification via column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is critical for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (e.g., Chromolith) with a methanol/water gradient (0.1% formic acid) to assess purity (>95%) and detect impurities .
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 7.2–7.8 ppm) and methylpiperazine signals (δ 2.3–3.1 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate planarity of the triazine core and substituent orientation .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility : Limited aqueous solubility (<1 mg/mL) necessitates organic solvents (e.g., DMSO, DMF) for biological assays. Pre-solubilize in DMSO (10 mM stock) and dilute in buffer to avoid precipitation .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the triazine ring. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. What strategies can optimize reaction conditions to improve yield and reduce impurities?

Methodological Answer: Employ statistical experimental design (e.g., Box-Behnken or central composite design) to evaluate variables:

  • Factors : Temperature (80–120°C), molar ratios (1:1.2–1.5), catalyst loading (5–10 mol% Pd/C).
  • Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions (e.g., 100°C, 1:1.3 ratio, 8 mol% catalyst) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers analyze the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence polarization) to determine KiK_i values for kinase targets .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-analogues) to quantify affinity for fluorophenyl-interacting receptors .
  • Computational Docking : Simulate binding modes with AutoDock Vina, focusing on hydrogen bonding with the triazine core and hydrophobic interactions with methylpiperazine .

Q. What methodologies address resistance mechanisms in therapeutic applications of this compound?

Methodological Answer:

  • Proteomic Profiling : Use LC-MS/MS to identify overexpression of efflux pumps (e.g., P-glycoprotein) in resistant cell lines .
  • Combination Therapy Screens : Test synergy with inhibitors like verapamil (P-gp blocker) or PARP inhibitors using Chou-Talalay dose matrices .

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼3.5), CYP450 inhibition (CYP3A4 > 2C9), and hERG liability .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond software) based on polar surface area (<90 Ų) .

Q. What experimental frameworks reconcile contradictory data in biological activity studies?

Methodological Answer:

  • Reproducibility Protocols : Standardize cell lines (e.g., ATCC-validated), assay temperatures (37°C ± 0.5°C), and DMSO concentrations (<0.1%) .
  • Multi-Omics Integration : Cross-validate transcriptomic data (RNA-seq) with proteomic results to identify off-target effects .

Q. How should researchers design experiments to evaluate in vivo efficacy and toxicity?

Methodological Answer:

  • Pharmacokinetics : Conduct single-dose IV/PO studies in rodents, measuring t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC via LC-MS/MS .
  • Toxicity Profiling : Use OECD Guideline 407 (28-day repeated dose) with histopathology on liver/kidney sections .

Q. What role can AI-driven platforms play in accelerating research on this compound?

Methodological Answer:

  • Reaction Optimization : Train neural networks (e.g., ChemOS) on historical reaction data to predict catalyst performance .
  • Data Curation : Deploy ELN (Electronic Lab Notebook) systems with NLP tools to extract and tag spectral data from legacy studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

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